molecular formula C10H15NO2 B056112 2-Nitroadamantane CAS No. 54564-31-7

2-Nitroadamantane

Cat. No. B056112
CAS RN: 54564-31-7
M. Wt: 181.23 g/mol
InChI Key: ZFSCSQSQXFIKKH-UHFFFAOYSA-N
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Description

2-Nitroadamantane is a chemical compound that belongs to the family of adamantanes. It has a nitro group attached to the 2-position of the adamantane structure. This compound has gained significant attention in scientific research due to its various applications and unique properties.

Mechanism Of Action

The mechanism of action of 2-Nitroadamantane is not well understood. However, it is believed to act as a nitroso compound that can undergo various chemical reactions. It has been shown to undergo reduction reactions to form amine compounds, which can then be used as intermediates in the synthesis of other compounds.

Biochemical And Physiological Effects

There is limited information on the biochemical and physiological effects of 2-Nitroadamantane. However, it has been shown to have some cytotoxic effects on cancer cells. It has also been shown to have some antimicrobial activity against certain bacterial strains.

Advantages And Limitations For Lab Experiments

2-Nitroadamantane has several advantages and limitations for lab experiments. One of the advantages is its relatively simple synthesis method, which makes it accessible for use in various experiments. However, its limited solubility in water can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of 2-Nitroadamantane. One of the most significant directions is the development of new synthetic methods for the compound. This can include the use of alternative reagents and catalysts to improve the yield and efficiency of the synthesis process. Another direction is the study of the compound's potential applications in drug development and materials science.
In conclusion, 2-Nitroadamantane is a unique compound that has gained significant attention in scientific research. Its various applications and properties make it an important compound for the development of new materials and organic compounds. Further research is needed to fully understand its mechanism of action and potential applications in drug development.

Synthesis Methods

The synthesis of 2-Nitroadamantane can be achieved through several methods. One of the most commonly used methods is the nitration of adamantane with nitric acid. This method involves the reaction of adamantane with a mixture of nitric acid and sulfuric acid. The reaction produces 2-Nitroadamantane as the main product.

Scientific Research Applications

2-Nitroadamantane has been extensively studied for its various applications in scientific research. One of the most significant applications of this compound is its use as a precursor in the synthesis of other organic compounds. It has also been used in the development of new materials and as a reagent in chemical reactions.

properties

IUPAC Name

2-nitroadamantane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2/c12-11(13)10-8-2-6-1-7(4-8)5-9(10)3-6/h6-10H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFSCSQSQXFIKKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20202988
Record name 2-Nitroadamantane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20202988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.23 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Nitroadamantane

CAS RN

54564-31-7
Record name 2-Nitroadamantane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054564317
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Nitroadamantane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20202988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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